2-PROPYNYL (Z)-2-(BENZOYLAMINO)-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPENOATE
Overview
Description
Prop-2-yn-1-yl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate is a complex organic compound that features a combination of alkyne, amide, and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-PROPYNYL (Z)-2-(BENZOYLAMINO)-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPENOATE typically involves multi-step organic reactions. One common method involves the following steps:
Formation of the Alkyne Group: Starting with a propargyl alcohol, the alkyne group is introduced through a reaction with a suitable halide, such as propargyl bromide, under basic conditions.
Amide Formation: The benzoylamino group is introduced by reacting an appropriate amine with benzoyl chloride in the presence of a base like triethylamine.
Esterification: The final step involves the esterification of the alkyne and amide-containing intermediate with an appropriate acid chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems would be essential to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, mild conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst, room temperature.
Substitution: Nitric acid, bromine, acidic or basic conditions.
Major Products Formed
Oxidation: Diketones, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Nitro compounds, halogenated compounds.
Scientific Research Applications
Prop-2-yn-1-yl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-PROPYNYL (Z)-2-(BENZOYLAMINO)-3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPENOATE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The compound’s alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides, which is useful in bioconjugation and material science.
Comparison with Similar Compounds
Similar Compounds
Prop-2-yn-1-yl 2-bromo-2-methylpropanoate: Used as an initiator in atom transfer radical polymerization (ATRP).
N-alkyl-N-(prop-2-yn-1-yl)anilines: Studied for their oxidative formylation reactions under visible light.
Uniqueness
Prop-2-yn-1-yl 2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acrylate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structural complexity and versatility make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
prop-2-ynyl (Z)-2-benzamido-3-[4-(dimethylamino)phenyl]prop-2-enoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-4-14-26-21(25)19(22-20(24)17-8-6-5-7-9-17)15-16-10-12-18(13-11-16)23(2)3/h1,5-13,15H,14H2,2-3H3,(H,22,24)/b19-15- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPACXBYQUZHPH-CYVLTUHYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C(=O)OCC#C)NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(/C(=O)OCC#C)\NC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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